N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]a
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Overview
Description
N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]a is a complex organic compound with significant biological and chemical properties This compound is characterized by multiple hydroxyl groups, acetamido groups, and oxan rings, making it a highly functionalized molecule
Preparation Methods
The synthesis of N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]a involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of acetamido groups. The synthetic route typically starts with the preparation of the oxan rings, followed by the sequential addition of functional groups under controlled reaction conditions. Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetamido groups can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]a has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]a involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to changes in the target’s activity or function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]a can be compared with other similar compounds, such as:
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers like polyetheretherketone (PEEK).
Bromine Compounds: These compounds exhibit various oxidation states and are used in a wide range of chemical reactions.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
127212-19-5 |
---|---|
Molecular Formula |
C30H51N3O21 |
Molecular Weight |
789.7 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C30H51N3O21/c1-9(38)31-12(4-34)19(42)26(13(41)5-35)53-30-25(48)27(54-29-18(33-11(3)40)24(47)21(44)15(7-37)51-29)22(45)16(52-30)8-49-28-17(32-10(2)39)23(46)20(43)14(6-36)50-28/h4,12-30,35-37,41-48H,5-8H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t12-,13+,14+,15+,16?,17+,18+,19+,20+,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-/m0/s1 |
InChI Key |
SLBVJFUSIXXMDM-AVCFIVELSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)CO)O)O |
Synonyms |
GlcNAc(beta1-3)GlcNAc(beta1-6)Gal(beta1-4)GlcNAc GlcNAc-GlcNAc-Gal-GlcNAc N-acetylglucosaminyl(beta1-3)-N-acetylglucosaminyl(1-6)-galactopyranosyl(1-4)-N-acetylglucosamine |
Origin of Product |
United States |
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